

3-Chlorothioanisole CAS number and properties

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Compound of Interest

Compound Name: 3-Chlorothioanisole

Cat. No.: B1216582

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Technical Guide: 3-Chlorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chlorothioanisole**, a key chemical intermediate. It details its chemical and physical properties, safety information, and a representative experimental protocol for its synthesis.

Core Data Summary

Identifier: **3-Chlorothioanisole** CAS Number: 4867-37-2[[1](#)]

Chemical & Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ ClS	[1]
Molecular Weight	158.65 g/mol	[1]
IUPAC Name	1-chloro-3-(methylthio)benzene	
Synonyms	3-Chlorophenyl methyl sulfide, m-Chlorothioanisole	[1]
Appearance	Colorless to light yellow/orange clear liquid	
Boiling Point	217.9 °C at 760 mmHg	[1]
Density	1.206 g/mL at 25 °C	
Flash Point	106 °C	
Refractive Index	1.60	
LogP	3.29	
Vapor Pressure	0.2 mmHg at 25 °C	

Safety Information

Hazard Category	GHS Classification	Precautionary Statements	Source(s)
Pictogram	GHS07 (Irritant)		
Signal Word	Warning		
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[1]	
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362		

Experimental Protocols

Synthesis of 3-Chlorothioanisole from 3-Chlorothiophenol

The synthesis of **3-Chlorothioanisole** is most commonly achieved through the S-methylation of 3-chlorothiophenol. This reaction involves the deprotonation of the thiol group to form a more nucleophilic thiophenolate, which then reacts with a methylating agent.

Reaction:

Materials:

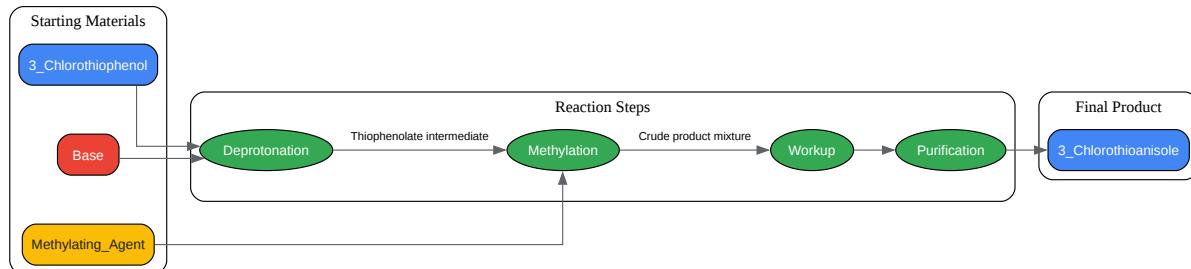
- 3-Chlorothiophenol
- Methyl iodide (or dimethyl sulfate)
- A suitable base (e.g., sodium hydroxide, potassium carbonate)

- A suitable solvent (e.g., ethanol, acetone, N,N-dimethylformamide)
- Deionized water
- Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
- Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorothiophenol in the chosen solvent. Add the base portion-wise while stirring at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the thiophenolate salt.
- Methylation: To the stirred solution of the thiophenolate, add the methylating agent (e.g., methyl iodide) dropwise. The addition rate should be controlled to manage any exotherm. After the addition is complete, the reaction mixture is typically heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has formed (e.g., sodium iodide), it can be removed by filtration. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining inorganic salts. The aqueous layer is back-extracted with the organic solvent.
- Purification: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude **3-Chlorothioanisole**. Further purification can be achieved by vacuum distillation to obtain the final product as a clear liquid.

Visualized Workflows



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Caption: Synthesis workflow for **3-Chlorothioanisole**.

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemicals.

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References

- 1. Synthesis of Novel α -Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
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